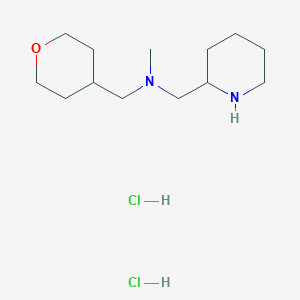
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a pyrazole core have been found to interact with various enzymes and receptors, including cyclooxygenase (COX), lipoxygenase (LOX), and various cytochrome P450 enzymes .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target molecule, inhibiting its function, or altering its structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if the compound targets COX enzymes, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical properties. For instance, the presence of a methoxy group might influence the compound’s solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound inhibits COX enzymes, it could reduce inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These interactions are crucial for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, the compound has been shown to reduce amyloid beta (Aβ) formation and tau phosphorylation . This indicates its potential in modulating key pathological features of Alzheimer’s disease.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a multi-target directed ligand (MTDL) with affinity for β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . By binding to these targets, it can inhibit or activate their activity, leading to downstream effects on various biochemical pathways. For instance, its inhibition of BACE can reduce the formation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable and can maintain its activity over extended periods Its degradation and long-term effects on cellular function need to be further investigated
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing amyloid beta (Aβ) formation and tau phosphorylation . At higher doses, it may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β) can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation . Its distribution within different tissues can affect its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with a suitable pyrazole derivative in the presence of a base such as triethylamine . The reaction conditions often include mild temperatures and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Scientific Research Applications
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the pyrazole ring and carboxylic acid group.
3-Methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the methoxybenzyl group.
Uniqueness
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxybenzyl group and the pyrazole ring allows for diverse interactions and applications that are not possible with the individual components .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(13(16)17)15(14-9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBHLDTHSOCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
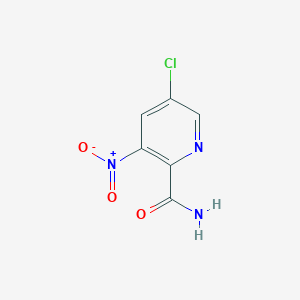
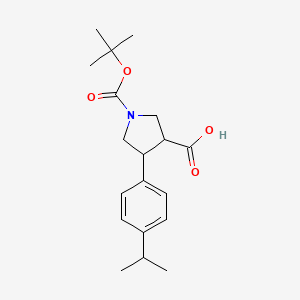
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)
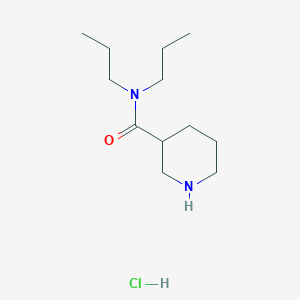
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)

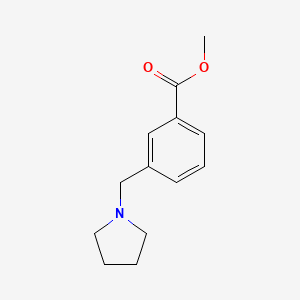
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
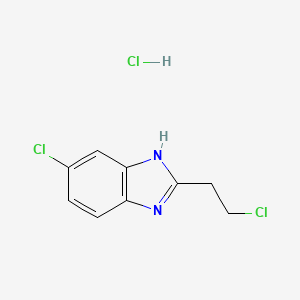
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)
